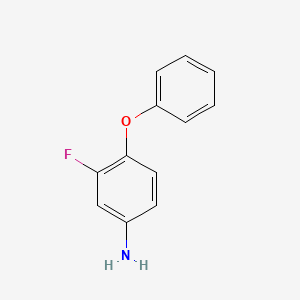

3-Fluoro-4-phenoxyaniline

Description

Contextualization of Fluorinated Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Fluorinated aniline derivatives are a cornerstone of modern organic and medicinal chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.org Fluorine is the most electronegative element, and its presence on an aniline ring can significantly influence the molecule's acidity, basicity, lipophilicity, and metabolic stability. These changes can lead to enhanced efficacy and selectivity for drug candidates. rsc.org For instance, the fluorine atom in compounds like 3-Fluoro-4-isopropoxyaniline directs electrophilic substitution to a specific position, which is a useful strategy for regioselective derivatization in drug discovery.

The synthesis of fluorinated anilines, particularly with specific substitution patterns like ortho-fluoroanilines, can be challenging. rsc.orgchemrxiv.org Traditional methods often have selectivity issues, leading researchers to develop novel strategies, such as domino reactions that construct the fluorinated aniline ring in a single, efficient operation. chemrxiv.org The demand for these compounds is driven by their growing presence in pharmaceuticals, including anti-inflammatory, antiviral, and anticancer agents. rsc.org In 2019, 41% of all small-molecule drugs approved by the US Food and Drug Administration (FDA) contained fluorine. acs.org Reagents like Selectfluor® are commonly used for electrophilic fluorination, expanding the possibilities for creating diverse organofluorine compounds. researchgate.net

Academic Significance of Phenoxyaniline (B8288346) Scaffolds in Synthetic and Medicinal Chemistry

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule, which serves as a template for developing new compounds. nih.gov The phenoxyaniline structure is considered a "privileged scaffold," a term used to describe molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug discovery. ufrj.brnih.gov The use of such scaffolds is an effective strategy to accelerate the process of discovering and optimizing new therapeutic agents. nih.gov

The phenoxyaniline core is found in numerous bioactive compounds. For example, 4-phenoxyaniline (B93406) is a useful research chemical and building block for more complex molecules. cymitquimica.com The phenoxy group can enhance properties like hydrophobicity, which affects solubility and how the molecule interacts with biological membranes. vulcanchem.com This scaffold is utilized in the synthesis of kinase inhibitors, compounds that target enzymes involved in cell signaling and are crucial in cancer therapy. scienceopen.comnih.gov The versatility of the phenoxyaniline scaffold allows for the synthesis of diverse derivatives, such as phenoxy acetamides and isoxazoles, which have been investigated for anticancer and antitubercular activities. innovareacademics.intandfonline.com The synthesis of these structures often involves coupling reactions, such as the Ullmann condensation, to form the characteristic ether linkage between the phenyl and aniline rings. organic-chemistry.orgchemicalbook.com

Overview of the Research Landscape for 3-Fluoro-4-phenoxyaniline and Structurally Related Compounds

This compound is primarily utilized as a key intermediate or building block in the synthesis of more complex, high-value molecules, particularly for pharmaceutical applications. Its structure is particularly relevant in the development of kinase inhibitors, which are a major class of drugs for treating cancer and other diseases. scienceopen.com The combination of the fluorine atom and the phenoxy group on the aniline ring provides a specific steric and electronic profile that can be crucial for binding to the target kinase.

Research has shown that derivatives of this compound are explored for their potential as kinase inhibitors. For example, it serves as a precursor for synthesizing compounds like N4-(3-fluoro-4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine, which has been evaluated for its inhibitory activity against enzymes like Aurora kinase A and epidermal growth factor receptor (EGFR) kinase. tandfonline.com The synthesis of such complex molecules often involves a multi-step process where the this compound core is modified through various chemical reactions.

The synthesis of this compound itself can be achieved through methods like the Ullmann condensation, a copper-catalyzed reaction that forms the ether bond between a phenol (B47542) and an aryl halide. organic-chemistry.orgbuckingham.ac.uk

Below are tables detailing the properties of this compound and examples of more complex molecules synthesized from it.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39177-22-5 |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| Appearance | Solid |

Examples of Compounds Synthesized from this compound Derivatives

| Synthesized Compound | Application/Target | Reference |

|---|---|---|

| 3-Fluoro-4-phenoxybenzene-1,2-diamine | Intermediate for fluorinated polyimides with low dielectric constants. | vulcanchem.com |

| N4-(3-fluoro-4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine | Dual inhibitor of Aurora kinase A and EGFR kinase. | tandfonline.com |

| Fluorophenoxy derivatives (general) | Development of various kinase inhibitors. |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUZQKSUMLAOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Phenoxyaniline and Its Congeners

Established Reaction Pathways and Procedural Conditions

Multi-step Synthesis Strategies Involving Nitration, Reduction, and Etherification

A common and adaptable route to 3-fluoro-4-phenoxyaniline involves a multi-step sequence that begins with the nitration of a suitable precursor. This is followed by the reduction of the nitro group to an amine and subsequent etherification to introduce the phenoxy moiety.

One such pathway starts with 3-fluoroaniline, which undergoes nitration to place a nitro group at the para position relative to the amino group. The resulting nitroaniline is then reduced to form 3-fluoro-4-aminophenol. The final step involves the alkylation of the hydroxyl group. For instance, a related compound, 3-Fluoro-4-isopropoxyaniline, is synthesized by alkylating 3-fluoro-4-aminophenol with isopropyl bromide.

Another variation of this strategy begins with this compound itself to synthesize further derivatives. For example, to produce 3-fluoro-4-phenoxybenzene-1,2-diamine, this compound is first nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce nitro groups. Careful temperature control, typically between 0–5°C, is crucial to prevent over-nitration. vulcanchem.com The resulting dinitro compound is then reduced to the corresponding diamine. This reduction can be achieved through catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd-C) catalyst or by using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). vulcanchem.com

A similar multi-step approach is employed in the synthesis of other complex molecules. For instance, the preparation of a water-soluble porphyrin involves a three-step sequence of mononitration, reduction of the nitro group to an amine, and subsequent sulfonation. researchgate.net These examples highlight the versatility of the nitration-reduction sequence in aromatic compound synthesis. lumenlearning.com

Table 1: Multi-step Synthesis of a this compound Derivative

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | 1,2-Dinitro-3-fluoro-4-phenoxybenzene |

| 2 | Reduction | H₂/Pd-C or SnCl₂/HCl | 3-Fluoro-4-phenoxybenzene-1,2-diamine |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming the aryl ether bond in this compound and its analogs. In these reactions, a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This process is particularly effective when the aromatic ring is "electron-poor," meaning it is substituted with electron-withdrawing groups. masterorganicchemistry.com

The synthesis of this compound can be achieved through the reaction of a suitably substituted fluorinated benzene (B151609) with a phenoxide nucleophile. The fluorine atom itself can act as a leaving group in SNAr reactions because of its high electronegativity, which helps to activate the ring towards nucleophilic attack. masterorganicchemistry.com The rate-determining step in these reactions is typically the initial addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For example, the synthesis of 3-chloro-4-(4-fluorophenoxy)aniline (B1308505) can be accomplished via the condensation of 1-(chloromethyl)-4-fluorobenzene with 2-chloro-4-nitrophenol (B164951) in the presence of potassium carbonate. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C). The resulting nitro intermediate is then reduced to the aniline (B41778).

Microwave irradiation has been shown to significantly accelerate SNAr reactions, often leading to higher yields in shorter reaction times compared to conventional heating. cem.com This technique has been successfully applied to the synthesis of various heterocyclic compounds. cem.com

Table 2: Example of SNAr for Aryl Ether Formation

| Starting Materials | Reagents and Conditions | Product | Reference |

| 1-(chloromethyl)-4-fluorobenzene, 2-chloro-4-nitrophenol | K₂CO₃, DMF, 80–100°C | 3-Chloro-4-(4-fluorophenoxy)nitrobenzene |

Transition Metal-Catalyzed Coupling Reactions (e.g., Cu(OAc)₂-mediated)

Copper-catalyzed cross-coupling reactions provide an efficient method for the formation of the C-O bond in phenoxy aniline derivatives. These reactions offer an alternative to traditional SNAr approaches and can often proceed under milder conditions.

One example is the use of copper(II) acetate (B1210297) (Cu(OAc)₂) as a catalyst. While specific examples for this compound are not detailed in the provided context, the general principle involves the coupling of an aryl halide or a related precursor with an alcohol or phenol (B47542) in the presence of a copper catalyst. The development of custom ligands can significantly improve the efficiency and substrate scope of these reactions. organic-chemistry.org For instance, the use of benzaldoxime (B1666162) as a hydroxide (B78521) surrogate in a copper-catalyzed system allows for the synthesis of phenols from aryl halides under mild conditions. organic-chemistry.org

Copper catalysis is also employed in other types of coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds, demonstrating the versatility of copper catalysts in organic synthesis. sioc-journal.cn

Reductive Amination Techniques for Aniline Moiety Construction

Reductive amination is a key transformation for introducing the aniline moiety in the synthesis of this compound and its derivatives. This method involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine.

A general procedure for reductive amination involves dissolving the aniline and an aldehyde in a solvent like toluene (B28343) with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA). nih.gov The mixture is heated to reflux with the removal of water, often using a Dean-Stark apparatus, to drive the formation of the imine. nih.gov The resulting imine is then reduced to the desired amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol. nih.gov This technique has been used to synthesize a variety of phenoxyaniline (B8288346) derivatives. nih.gov

Innovative Synthetic Protocols and Catalytic Systems

Application of Phase Transfer Catalysis in Etherification Reactions

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). researchgate.net This methodology is particularly useful for etherification reactions, offering advantages such as mild reaction conditions, high yields, and the use of environmentally benign reagents. researchgate.net

In the context of synthesizing phenoxy ethers, a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, facilitates the transfer of the nucleophile (e.g., phenoxide) from the aqueous phase to the organic phase where the substrate is located. researchgate.net The reaction is often performed in a two-phase system consisting of an organic solvent (e.g., toluene) and an aqueous solution of a base like sodium hydroxide. researchgate.net

Recent advancements in PTC include the development of chiral phase-transfer catalysts that can induce enantioselectivity in reactions. mdpi.com Hydrogen bonding phase-transfer catalysts, such as chiral bis-ureas, have been shown to be effective in promoting reactions involving ionic reactants, like the fluorination of azetidinium salts with cesium fluoride (B91410) (CsF). organic-chemistry.orgnih.gov These catalysts work by forming a complex with the ionic reagent, enhancing its solubility and reactivity in the organic phase. nih.gov This approach holds promise for the asymmetric synthesis of complex molecules.

Development of Catalyst-Free C=N Bond Formation Methods for Aniline Derivatives

The formation of a carbon-nitrogen double bond (C=N), or imine, is a fundamental transformation in organic chemistry. Traditionally, this reaction often requires acid or metal catalysts to proceed efficiently. However, recent advancements have focused on developing catalyst-free methods, which offer advantages in terms of cost, environmental impact, and simplified purification processes. nih.govtcichemicals.com

One notable approach involves the direct condensation of primary amines, such as aniline derivatives, with aldehydes. royalsocietypublishing.org Research has demonstrated that these reactions can proceed without any catalyst, often at room temperature and using water as a co-solvent. royalsocietypublishing.org This method has been successfully applied to a wide range of substrates, including phenoxy aniline derivatives, which furnished the corresponding imine products in high yields (90-93%). royalsocietypublishing.org The reaction's success under such mild conditions is attributed to the inherent reactivity of the starting materials, particularly when using electron-deficient aldehydes. royalsocietypublishing.org

Mechanistically, the catalyst-free formation of imines from aldehydes and amines is understood to proceed through a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The reaction can be influenced by factors such as the phase of the reactants. For instance, the reaction between benzaldehyde (B42025) and aniline has been observed to accelerate dramatically upon phase transition. scirp.org In some cases, the use of microwave irradiation can also facilitate the reaction between non-volatile amines and aromatic aldehydes in the absence of a solvent or catalyst. organic-chemistry.org

Furthermore, catalyst-free methods for C-N bond formation are not limited to imine synthesis. For example, high-frequency ultrasound has been shown to induce the N-dealkylation of aniline derivatives in water without the need for a catalyst. rsc.org This process occurs at the interface of cavitation bubbles, where thermal cracking of the N-C bond takes place. rsc.org Additionally, metal-free oxidative C-N bond formation has been achieved using an iodine(III) oxidant, providing a green method for synthesizing protected anilines. nih.gov

The development of these catalyst-free methods represents a significant step towards more sustainable and efficient chemical synthesis. The ability to form C=N bonds and other C-N linkages without the need for external catalysts simplifies reaction setups, reduces waste, and avoids potential contamination of the final product with metal residues. nih.govroyalsocietypublishing.org

Strategies for Regioselective and Stereoselective Synthesis

The fluorine atom, despite being the most electronegative element, can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming electrophiles. Its effect is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). wikipedia.orgcsbsju.edu This interplay of effects means that while fluorobenzene (B45895) is generally deactivated towards electrophilic attack compared to benzene, the fluorine atom directs incoming electrophiles to the ortho and para positions. wikipedia.orgcsbsju.edu

Specifically, the resonance effect, which involves the donation of a lone pair of electrons from the fluorine atom to the aromatic ring, increases the electron density at the ortho and para carbons. csbsju.edu However, the inductive effect, which withdraws electron density through the sigma bond, is strongest at the ortho position and diminishes with distance. wikipedia.org The result is that the para position is often the most activated site for electrophilic substitution on a fluorinated aromatic ring. wikipedia.org For example, in the nitration of fluorobenzene, the major product is the para-substituted isomer. wikipedia.org

In the context of this compound, the fluorine atom at the 3-position would be expected to influence the regioselectivity of electrophilic substitution reactions. The phenoxy group at the 4-position is an ortho, para-director. Therefore, the positions ortho and para to the phenoxy group (positions 3 and 5, and position 1, respectively) would be activated. The fluorine atom at position 3, being a meta-director relative to its own position, would direct incoming electrophiles to positions 1 and 5. The combination of these directing effects would likely lead to complex regiochemical outcomes, requiring careful control of reaction conditions to achieve desired products.

Recent research has also explored the through-space directing and activating effects of fluorine. It has been shown that a carbon-fluorine bond positioned over the π cloud of an aromatic ring can stabilize a positively charged intermediate, leading to a significant rate increase in reactions like aromatic nitration. nih.gov This establishes fluorine as a through-space directing and activating group, complementing its traditional role as a substituent that influences reactivity through the aromatic system. nih.gov

The synthesis of fluorinated amino acids with precise stereochemical control is a significant area of research, driven by their importance in medicinal chemistry and protein engineering. beilstein-journals.orgchemrxiv.org Several strategies have been developed to achieve high levels of stereoselectivity, often employing chiral auxiliaries or catalysts.

One powerful method involves the use of chiral Ni(II) complexes of Schiff bases derived from amino acids like glycine (B1666218) and alanine. beilstein-journals.orguq.edu.au These complexes can be alkylated with fluorinated electrophiles to produce a variety of fluorinated amino acids with high enantiomeric purity. chemrxiv.orgacs.orgnih.gov The stereochemical outcome of these reactions can be significantly influenced by the fluorine atoms in the electrophile. uq.edu.au This approach has been used to synthesize a diverse range of fluorinated amino acids on a gram scale, yielding products in enantiopure form (>94% ee). chemrxiv.orgacs.org

Another strategy for stereoselective synthesis is the Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds in α-amino acid derivatives. acs.orgnih.govresearchgate.net This method allows for site- and diastereoselective fluorination at the β-position of the amino acid. acs.orgnih.gov The use of a directing group, such as 2-(pyridin-2-yl)isopropylamine (PIP), is crucial for forming a palladacycle intermediate that dictates the stereochemistry of the fluorination step. researchgate.net

Furthermore, stereocontrolled synthesis of fluorinated amino acids can be achieved by starting with a chiral amino acid and retaining its stereocenter throughout the synthetic sequence. For example, (S)-γ-fluoroleucine has been synthesized from (S)-leucine through a series of steps that include side-chain bromination followed by fluorination. thieme-connect.de Similarly, fluorinated β-amino acids have been synthesized with moderate to good diastereoselectivity through the reduction of γ-fluorinated β-enamino esters. acs.orgresearchgate.net

The development of these stereoselective methods is crucial for accessing specific isomers of fluorinated amino acids, which can exhibit different biological activities. The ability to control stereochemistry allows for the rational design of peptides and other bioactive molecules with enhanced properties. beilstein-journals.org

Methodologies for Compound Isolation and Analytical Validation

The purification of this compound and its derivatives often relies on advanced chromatographic techniques to ensure high purity, which is essential for their application in areas like medicinal chemistry and materials science. Column chromatography is a fundamental and widely used method for the purification of these compounds. semanticscholar.orgcuni.czrsc.org In many reported syntheses of phenoxyaniline derivatives, column chromatography on silica (B1680970) gel is the primary method for isolating the desired product from reaction mixtures. semanticscholar.orggoogle.comsemanticscholar.org The choice of eluent system, such as petroleum ether/ethyl acetate or dichloromethane/methanol, is critical for achieving effective separation. cuni.czrsc.org

For more challenging separations or to achieve higher levels of purity, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov HPLC offers greater resolution and efficiency compared to standard column chromatography. For the analysis and purification of fluorinated anilines, reversed-phase HPLC using a C18 column is a common choice. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and water, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape.

The progress of both column chromatography and HPLC purifications is often monitored by Thin-Layer Chromatography (TLC), which provides a quick assessment of the separation and purity of the collected fractions. cuni.czrsc.org In some cases, particularly for compounds that are difficult to separate, repeated chromatographic steps may be necessary to achieve the desired purity. cuni.cz

The selection of the appropriate chromatographic technique and conditions is crucial for obtaining highly pure this compound and its congeners, which is a prerequisite for their accurate characterization and further use in research and development.

Following purification, the structural identity and purity of this compound and its derivatives are confirmed through a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization process.

¹H NMR spectroscopy provides information about the number and environment of protons in the molecule, with aromatic protons of phenoxyaniline derivatives typically appearing in the range of δ 6.8–7.5 ppm. vulcanchem.com ¹³C NMR spectroscopy is used to identify the carbon skeleton, and in the case of fluorinated compounds, the signals for carbons near the fluorine atom are split due to C-F coupling. vulcanchem.com For this compound, ¹⁹F NMR spectroscopy is particularly important as it can confirm the presence and position of the fluorine atom, with meta-fluorine substituents typically showing a chemical shift in the range of -110 to -120 ppm. nih.gov

Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. semanticscholar.orgnih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. royalsocietypublishing.org

Elemental Analysis is another critical technique used to validate the empirical formula of the synthesized compound by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements like fluorine. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula.

Infrared (IR) spectroscopy can also be used to identify characteristic functional groups. For this compound, the IR spectrum would be expected to show N-H stretching vibrations for the amine group in the range of 3300–3500 cm⁻¹ and C-F vibrations between 1100–1250 cm⁻¹. vulcanchem.com

Together, these comprehensive analytical methods provide a robust validation of the structure and purity of this compound and its related compounds, ensuring the reliability of data obtained in subsequent studies.

Chemical Reactivity and Derivatization Strategies of 3 Fluoro 4 Phenoxyaniline

Reactivity Profiles of the Amino Group

The amino (-NH2) group is a primary site of reactivity in 3-fluoro-4-phenoxyaniline, readily undergoing a range of transformations that are fundamental to the synthesis of more complex molecules.

Oxidative Transformations (e.g., formation of nitroso or nitro derivatives)

The amino group of anilines can be oxidized to nitroso or nitro derivatives. The oxidation of amino groups to nitro groups is a critical transformation in the synthesis of various energetic materials and pharmaceutical intermediates. cetjournal.it For instance, the oxidation of 3,4-diaminofurazan (B49099) to 3-amino-4-nitrofurazan is a key step in producing certain energetic materials, highlighting the importance of this type of transformation. cetjournal.it While direct oxidation of the amino group in this compound is not extensively detailed in the provided results, the general principles of aniline (B41778) oxidation suggest that reagents like potassium ferricyanide (B76249) or silver oxide could lead to the formation of azobenzenes, phenazines, and various quinone imines. csu.edu.au The specific products would depend heavily on the reaction conditions and the steric and electronic environment of the starting aniline. csu.edu.au

Reductive Interconversions (e.g., to corresponding amines)

The term "reductive interconversions" for an existing amine is less common; however, the reduction of a corresponding nitro derivative to form the amine is a foundational synthetic route. The reduction of nitro compounds is a principal method for preparing anilines. beilstein-journals.org This process can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid, which is noted for its chemoselectivity in not reducing carbonyl groups. scispace.com More modern, metal-free methods have also been developed, such as the use of trichlorosilane (B8805176) in the presence of a tertiary amine, which offers a mild and inexpensive route to a wide array of anilines from their nitro precursors. beilstein-journals.org This method is highly chemoselective, reducing nitro groups without affecting other sensitive functional groups. google.com

The following table summarizes common reducing agents for converting aromatic nitro compounds to amines:

| Reagent/System | Conditions | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, Pt, Ni) | H2 gas | A common and efficient method. google.com |

| Metals in Acid (e.g., Sn/HCl, Zn/HCl) | Acidic medium | A classic method that is highly effective. scispace.com |

| Hydrazine (in presence of a catalyst) | Catalytic (e.g., Ni, Pd, Pt) | An alternative to catalytic hydrogenation. google.com |

| Trichlorosilane (HSiCl3) and a tertiary amine | Organic solvent (e.g., CH2Cl2) | A mild, metal-free, and chemoselective method. beilstein-journals.org |

Acylation Reactions for Amide and Sulfonamide Formation

The amino group of this compound readily undergoes acylation to form amides and sulfonamides, which are crucial functionalities in many pharmaceutical compounds.

Amide Formation: Friedel-Crafts acylation is a classic method for forming aryl ketones, but direct acylation of the amino group is a more direct way to form amides. organic-chemistry.org This is typically achieved by reacting the aniline with an acyl chloride or anhydride (B1165640) in the presence of a base.

Sulfonamide Formation: The synthesis of sulfonamides from anilines is a well-established and important transformation. organic-chemistry.org A common method involves the reaction of the aniline with a sulfonyl chloride in the presence of a base. nih.gov A variety of methods exist for the synthesis of sulfonamides, including microwave-assisted synthesis from sulfonic acids or their sodium salts, and the in-situ preparation of sulfonyl chlorides from thiols followed by reaction with an amine. organic-chemistry.org Recent advancements have also enabled the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides, allowing for further diversification. nih.gov

Electrophilic and Nucleophilic Reactivity of the Fluorinated Aromatic Ring

The aromatic ring of this compound is subject to both electrophilic and nucleophilic attack, with the regiochemical outcome being influenced by the directing effects of the substituents.

Nucleophilic Displacement of the Fluorine Atom

The fluorine atom on the aromatic ring can be displaced by strong nucleophiles, a reaction that is facilitated by the presence of activating groups. In nucleophilic aromatic substitution (SNAr), the rate of reaction is enhanced by the presence of electron-withdrawing groups. acgpubs.org The fluorine atom is a good leaving group in these reactions. nih.govsemanticscholar.org The displacement of a fluorine atom is a key step in the synthesis of compounds like 3-fluoro-4-morpholinoaniline (B119058), an important intermediate for the antibiotic linezolid. researchgate.net In this synthesis, the fluorine atom of a difluoronitrobenzene precursor is displaced by morpholine. researchgate.net The reactivity of the fluorine atom towards nucleophilic displacement is also influenced by the solvent and reaction conditions. acgpubs.org

Regiochemical Control in Electrophilic Aromatic Substitution (e.g., Bromination)

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The amino (-NH2) and phenoxy (-OPh) groups are both activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. libretexts.orgyoutube.comyoutube.com The fluorine atom is a deactivating but ortho-, para-directing group.

When considering the bromination of this compound, the powerful activating and directing effects of the amino and phenoxy groups will dominate. The amino group is a particularly strong activating group. Electrophilic substitution will be directed to the positions ortho and para to the amino group. Given the substitution pattern, the positions available for substitution are C2, C5, and C6. The position para to the amino group (C1) is occupied by the phenoxy group. The positions ortho to the amino group are C2 and C6. The position meta to the amino group is C5.

Therefore, bromination is most likely to occur at the C2 and C6 positions. For example, in the bromination of 3-fluoroaniline, the bromine atom is directed to the positions ortho and para to the amino group. google.com A practical procedure for the regioselective bromination of anilines has been developed using copper-catalyzed oxidative bromination. thieme-connect.com

Investigations into Carbon-Fluorine Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. mdpi.com Consequently, C-F activation often requires specialized conditions, such as transition metal catalysis or photocatalysis, and is a highly desirable process for creating new synthetic pathways. mdpi.comnih.gov While specific studies focusing solely on the C-F bond activation of this compound are not extensively detailed in the literature, the broader field of fluoro-aromatic chemistry provides a framework for potential strategies.

Investigations into C-F bond activation in fluoro-aromatics have explored several mechanisms:

Transition Metal-Catalyzed Activation : This is the most common approach, often involving oxidative addition of the C-F bond to a low-valent metal center. mdpi.com Palladium and rhodium complexes, for example, have been used to catalyze the hydrodefluorination (HDF) of fluoro-aromatics. mdpi.com

Photocatalysis : Recent advancements have demonstrated that organic photoredox catalyst systems can efficiently reduce C-F bonds to generate carbon-centered radicals. nih.gov This method allows for subsequent reactions like hydrodefluorination or cross-coupling under mild conditions. nih.gov

Transition Metal-Free Processes : Activation of C-F bonds without transition metals can be achieved using strong Lewis acids or through nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.comresearchgate.net

The presence of the aniline group in this compound complicates some activation strategies, but also offers potential for chelation-assisted transformations. The development of methods to selectively activate the C-F bond in such molecules is an active area of research, aiming to provide novel routes for functionalization. sciencedaily.com

Targeted Functionalization and Derivatization Approaches

Modifying the peripheral phenoxy ring is a key strategy for tuning the steric and electronic properties of this compound derivatives. This is often achieved by starting with a substituted phenol (B47542) in the initial diaryl ether synthesis or by functionalizing the phenoxy group in a later step.

Research on analogous structures, such as kinase inhibitors, demonstrates the importance of this approach. For instance, a series of pyrimidine (B1678525) derivatives were synthesized with various substituents on a phenoxy moiety to modulate their biological activity. nih.gov This highlights a systematic method where different functional groups can be introduced at the 3-position of the phenoxy ring to probe structure-activity relationships.

Table 1: Examples of Substituents Introduced onto Phenoxy Moieties in Analogous Structures

| Substituent Type | Example Group | Potential Synthetic Method |

|---|---|---|

| Amide | Acrylamide | Acylation of an aminophenoxy precursor |

| Nitrile | Cyanoacetamide | Reaction with cyanoacetic acid derivatives |

| Heterocycle | Pyrimidinylamino | Nucleophilic substitution with aminopyrimidines |

This table illustrates common derivatization strategies applied to phenoxy groups in complex molecules, which are applicable to derivatives of this compound.

The aniline nitrogen of this compound is a primary site for derivatization. Its nucleophilicity allows for a variety of reactions to introduce new functional groups. Studies on the closely related compound, 3-fluoro-4-morpholinoaniline, provide direct insight into the types of modifications possible for the aniline core.

Common derivatization strategies for the aniline group include:

Sulfonamide Formation : Reaction of the primary amine with various sulfonyl chlorides yields a library of sulfonamide derivatives. ossila.com

Carbamate Synthesis : Treatment with chloroformates or other carbonyl sources can produce a range of carbamates. ossila.com

Schiff Base Formation : The primary amine readily condenses with aldehydes to form imines, also known as Schiff bases. ossila.com These reactions are versatile and allow for the introduction of a wide array of substituents.

These modifications significantly alter the parent molecule's properties and have been explored in the context of developing new antimicrobial agents. ossila.com

Forming an amide bond between the aniline nitrogen of this compound and a carboxylic acid is a fundamental transformation. Performing this reaction in water is highly desirable from a green chemistry perspective, but it presents the challenge of competing hydrolysis of the activated acid intermediate and the coupling reagent itself. luxembourg-bio.com

A comparative study of various amide-bond forming reagents in aqueous media identified several effective systems for coupling anilines. luxembourg-bio.com The success of these reagents hinges on the rate of aminolysis being significantly faster than the rate of hydrolysis. luxembourg-bio.com

Table 2: Performance of Selected Water-Compatible Coupling Reagents for Aniline Acylation

| Coupling Reagent | Additive | Solvent System | Efficacy with Aniline |

|---|---|---|---|

| DMT-MM | None | MeCN/water (1:1) | Provided the best yields for aniline coupling |

| TPTU | NMI | MeCN/water (1:1) | Effective for aniline coupling |

| COMU | Collidine | MeCN/water (1:1) | Effective for aniline coupling |

Data synthesized from a comparative study on aqueous amidation. luxembourg-bio.com

Another innovative, one-pot green methodology involves the neat (solvent-free) formation of a thioester from a carboxylic acid, followed by the addition of the amine and water to yield the final amide. nih.gov This approach avoids traditional coupling reagents and their byproducts entirely. nih.gov These techniques demonstrate the feasibility of synthesizing amide derivatives of this compound using environmentally benign aqueous conditions.

Structure Activity Relationship Sar and Structural Modification Investigations

Elucidation of Electronic Effects of Fluorine Substitution on Reactivity and Interaction

The introduction of a fluorine atom at the C-3 position of the phenoxyaniline (B8288346) scaffold has profound electronic implications that modulate the compound's reactivity and interaction with biological targets. Fluorine's high electronegativity and small size are special properties that make it a significant element in medicinal chemistry and drug design. nih.gov The effects of fluorine substitution on the biological behavior of active molecules have been effectively utilized in various drugs. nih.gov

The fluorine atom acts as a powerful electron-withdrawing group via the inductive effect, which lowers the pKa of the aniline (B41778) nitrogen. This reduction in basicity can significantly alter the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and the nature of its interactions with molecular targets. For instance, in the context of enzyme inhibition, a less basic amine may form weaker ionic bonds but could be more favorable for entering hydrophobic active sites.

Furthermore, the fluorine substituent can affect the metabolic stability of the molecule. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This increased stability can lead to a longer biological half-life. The electronic perturbation caused by fluorine can also influence the molecule's ability to engage in hydrogen bonding. While a hydroxyl group can both donate and accept hydrogen bonds, fluorine can only act as a hydrogen bond acceptor. nih.gov This alteration in hydrogen bonding potential is a critical factor in the specific recognition and binding affinity of the molecule to its target proteins.

Analysis of Steric Hindrance from Aromatic and Alkoxy Substituents

The spatial arrangement and bulk of the aromatic and phenoxy groups in 3-Fluoro-4-phenoxyaniline are key determinants of its conformational flexibility and binding capabilities. The phenoxy group at the C-4 position introduces significant steric bulk, which can either be beneficial or detrimental depending on the topology of the target's binding site.

In enzyme active sites, the phenoxy ring may fit into a hydrophobic pocket, contributing to binding affinity through van der Waals interactions. However, its bulk can also lead to steric clashes, preventing optimal alignment for interaction. Studies on related structures, such as sulfonamide inhibitors of human carbonic anhydrase C, have shown that steric interactions can significantly impact activity. nih.gov For example, the relative inactivity of certain thiazide diuretics was attributed to the steric interaction of an ortho chlorine atom with the enzyme's receptor cavity. nih.gov Similarly, the orientation of the phenoxy group in this compound and its analogues is crucial for productive binding.

The fluorine atom at the C-3 position, while small, is adjacent to the bulky phenoxy group and the reactive amine. This positioning can influence the preferred conformation of the molecule, potentially restricting the rotation of the phenoxy group and influencing the accessibility of the aniline nitrogen for interactions.

Rational Design and Synthesis of Analogues for SAR Studies

To systematically investigate the SAR of this compound, researchers engage in the rational design and synthesis of various analogues. rsc.orgnih.gov This process involves modifying specific parts of the molecule to probe the contributions of different structural features to its chemical and biological activity.

Comprehensive Studies on Phenoxyaniline Analogues

Phenoxyaniline (POA) congeners, which are analogues of polybrominated diphenyl ethers (PBDEs), have been used to investigate interactions with enzymes like cytochrome P450 (CYP). nih.gov Studies using a series of POA congeners with rat CYP2B1, rabbit CYP2B4, and human CYP2B6 enzymes provided insights into the biochemical basis of binding. nih.gov These studies highlight how substitutions on the phenoxyaniline core can dramatically alter enzyme affinity and inhibition profiles, demonstrating the sensitivity of biological targets to the structural and electronic properties of this scaffold. nih.gov For instance, inconsistencies between spectral binding constants (KS) and inhibitory concentrations (IC50) for different POA congeners were observed, suggesting that redox partner binding can significantly influence these interactions. nih.gov

Exploration of Sulfonamide Analogues in Structure-Activity Context

The aniline functional group of this compound is a common starting point for the synthesis of sulfonamide derivatives. The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents. nih.gov The structure-activity relationships of sulfonamides are well-documented, providing a framework for designing new analogues. openaccesspub.orgsemanticscholar.org

Key SAR insights for sulfonamides include:

The free aromatic amine: In many antibacterial sulfonamides, a free amino group (or one that can be liberated in vivo) is crucial for activity. openaccesspub.org

Substituents on the sulfonamide nitrogen: The nature of the R-group attached to the sulfonamide nitrogen can drastically alter the compound's properties and biological targets. nih.govopenaccesspub.org Heterocyclic substituents are common and can engage in specific interactions within enzyme active sites. nih.gov

The sulfonylurea moiety: Replacing the sulfonamide with a sulfonylurea group is a common strategy in the development of anti-hyperglycemic agents. openaccesspub.org

Synthesis of sulfonamide derivatives from 3-fluoro-4-morpholinoaniline (B119058), a structurally related compound, has yielded molecules with significant antimicrobial activity. ossila.com This demonstrates the potential of the fluorinated aniline scaffold as a building block for creating diverse and biologically active sulfonamides.

Table 1: SAR Principles for Sulfonamide Derivatives

| Structural Feature | General Impact on Activity | Example Bioactivity |

|---|---|---|

| Free para-amino group on the benzene (B151609) ring | Often essential for competitive antagonism of PABA in bacteria. nih.gov | Antibacterial |

| Substitution on the sulfonamide nitrogen (R1) | Modulates potency, selectivity, and pharmacokinetic properties. Heterocyclic rings are common. nih.govopenaccesspub.org | Diuretics, Anti-inflammatory, Carbonic Anhydrase Inhibitors |

| Replacement of aniline amine with other groups (R3) | Changes the therapeutic class. | Anti-hyperglycemic (sulfonylureas) openaccesspub.org |

| Replacement of sulfonamide with sulfonylurea | Shifts activity from antibacterial to other targets like ATP-sensitive potassium channels. openaccesspub.org | Anti-hyperglycemic |

Systematic Variation of Linker Lengths and Moieties for SAR Insights

In more complex derivatives of this compound, where the core structure is connected to another pharmacophore, the nature of the chemical linker is paramount. The linker not only connects two functional domains but also critically influences the efficacy of the entire molecule by affecting its physicochemical properties and the stability of its interactions with targets. nih.gov

Studies on various molecular classes, such as PROTACs and quinoxaline (B1680401) derivatives, have established that linker characteristics significantly impact biological efficiency. nih.govmdpi.com The key parameters that are systematically varied in SAR studies include:

Linker Length: The length of the linker is a critical factor. nih.gov An optimal linker length allows the connected moieties to bind to their respective proteins or binding pockets simultaneously, forming a stable complex. nih.gov Both excessively short and long linkers can prevent effective simultaneous binding. nih.gov

Linker Rigidity/Flexibility: The flexibility of the linker affects the molecule's ability to adopt the optimal conformation for binding. Aliphatic linkers add flexibility, while rigid linkers (e.g., containing piperazine (B1678402) or piperidine) can ensure a more stable and defined interaction. nih.gov

Linker Composition: The types of atoms and functional groups within the linker (e.g., ethers, amides, alkyl chains) influence pharmacokinetic properties such as solubility and metabolic stability. nih.govmdpi.com For example, SAR studies on certain quinoxaline derivatives showed that an NH-CO linker increased activity while aliphatic linkers decreased it. mdpi.com

Correlations between Structural Attributes and Chemical Properties

The chemical properties of this compound and its analogues are directly correlated with their structural attributes. Quantitative structure-activity relationship (QSAR) models are often employed to evaluate and predict the activities of compounds based on their molecular features. researchgate.net

The electronic environment of the aniline ring, modulated by the fluorine and phenoxy substituents, dictates its nucleophilicity and reactivity in chemical syntheses, such as acylation or sulfonylation. The presence of the electron-withdrawing fluorine atom, for instance, decreases the nucleophilicity of the amine compared to unsubstituted aniline.

Computational and Theoretical Studies of 3 Fluoro 4 Phenoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule like 3-Fluoro-4-phenoxyaniline from first principles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap DeterminationThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. Analysis would reveal the distribution of these orbitals across the aniline (B41778) and phenoxy rings.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is unavailable.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)Using the results from TD-DFT calculations, the electronic absorption spectrum (UV-Vis) of this compound could be predicted. This involves calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. The predicted wavelengths of maximum absorption (λmax) could then be compared with experimental data to validate the computational model.

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound This table is for illustrative purposes only, as specific data is unavailable.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available |

Molecular Modeling for Ligand-Target Interactions (focus on chemical aspects)

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). If this compound were being investigated as a potential drug candidate or enzyme inhibitor, docking studies would be performed to understand its binding mode within the active site of a target protein. This analysis would identify key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. The results would provide insight into the molecule's potential biological activity and could guide the design of more potent derivatives.

Applications As Chemical Intermediates and Building Blocks in Organic Synthesis

Role as a Key Precursor for Diverse Organic Molecules

As a substituted aniline (B41778), 3-fluoro-4-phenoxyaniline serves as a precursor for building more complex molecular architectures. The primary amine group is a key reactive site, allowing for a variety of chemical transformations such as diazotization, acylation, and condensation reactions. The presence of the fluorine atom and the phenoxy group on the aromatic ring influences the reactivity of the molecule and imparts specific properties to the final products. Its most significant role as a precursor is in the synthesis of highly specialized molecules, most notably within the agrochemical industry, where precise structural features are required for biological activity.

Significance in the Synthesis of Agrochemical Intermediates (e.g., Flufenoxuron)

The most prominent application of a derivative of this compound is in the production of the insecticide and acaricide, Flufenoxuron. agropages.comnih.gov Flufenoxuron is a benzoylurea-type insect growth regulator that functions by inhibiting chitin (B13524) biosynthesis. nih.gov The synthesis of this complex molecule relies on a key intermediate, 2-fluoro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline. agropages.comgoogle.comgoogle.com

This critical intermediate is synthesized from precursors like 3-fluoro-4-aminophenol. google.comgoogle.comguidechem.com The synthesis involves a multi-step process to construct the substituted phenoxy aniline core. google.comgoogle.com Chinese patents describe a detailed synthetic route that highlights the importance of this structural motif. google.comgoogle.com

| Step | Description | Starting Material | Key Reagents | Product |

| A | Acylation | 3-Fluoro-4-aminophenol | Organic acid anhydride (B1165640) (e.g., acetic anhydride) | 3-Fluoro-4-acetylaminophenol |

| B | Condensation | 3-Fluoro-4-acetylaminophenol | 3,4-Dichlorobenzotrifluoride, Alkaline compound (e.g., KOH), Polar solvent (e.g., DMF) | 2-Fluoro-4-[2-chloro-4-(trifluoromethyl)phenoxy]acetanilide |

| C | Hydrolysis | 2-Fluoro-4-[2-chloro-4-(trifluoromethyl)phenoxy]acetanilide | Acid (e.g., H₂SO₄) followed by alkali neutralization | 2-Fluoro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline |

This interactive table outlines the general synthetic pathway to the key Flufenoxuron intermediate as described in related patents. google.comgoogle.com

This patented method provides a pathway to produce the intermediate with a high yield and at a lower cost, which is suitable for industrial-scale production. agropages.com

Utility in the Construction of Advanced Pharmaceutical Scaffolds (general chemical synthesis focus)

While fluorinated anilines are a cornerstone in medicinal chemistry for creating advanced pharmaceutical scaffolds, the specific use of this compound is not widely documented in available literature. innospk.comguidechem.comchemimpex.com The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity. innospk.com For instance, similar structures like 3-fluoro-4-methoxyaniline (B107172) and 3-fluoro-4-morpholinoaniline (B119058) are crucial intermediates in the synthesis of various pharmaceuticals. innospk.comresearchgate.netgoogle.cominnospk.com 3-Fluoro-4-morpholinoaniline, for example, is a known intermediate for the antibiotic Linezolid. researchgate.netinnospk.com Although this compound shares the fluorinated aniline core, its direct application in pharmaceutical synthesis is not as established as its methoxy (B1213986) and morpholino counterparts.

The synthesis of novel fluorinated compounds is a significant area of research in both agrochemicals and pharmaceuticals. chemimpex.com Building blocks containing fluorine, like this compound, are essential for this purpose. The fluorine atom on the aniline ring can direct further chemical substitutions and modify the electronic properties of the molecule, which is a key strategy in designing new bioactive compounds. Its role in producing the fluorinated agrochemical Flufenoxuron is a clear example of its contribution in this area. google.comgoogle.com

The structure of this compound, featuring a diaryl ether linkage, makes it an intermediate for compounds containing this specific motif. Diaryl ether structures are present in a range of biologically active molecules. The synthesis of Flufenoxuron, which contains a complex substituted diaryl ether, underscores the utility of phenoxyaniline (B8288346) precursors in creating these targeted structural features. nih.gov

Involvement in the Synthesis of Specialized Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of azo dyes and other classes of organic pigments. imrpress.comresearchgate.net The manufacturing process typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. nih.gov While fluorinated aromatic amines can be used to produce dyes with specific properties, there is no specific information available in the searched literature that documents the use of this compound in the synthesis of specialized dyes or pigments. researchgate.netnih.gov

Application in the Development of Polymeric Materials (e.g., Fluorinated Polyimides)

Aromatic diamines are key monomers in the production of high-performance polymers like polyimides. kpi.uanih.gov The incorporation of fluorine-containing monomers, such as fluorinated diamines, into the polymer backbone can significantly enhance properties like thermal stability, chemical resistance, and solubility, while lowering the dielectric constant and moisture absorption. acs.orgrsc.orgmdpi.com This makes fluorinated polyimides highly desirable for applications in microelectronics and aerospace. acs.org However, the available research primarily focuses on diamines. Although this compound is a fluorinated aromatic amine, its use as a monomer in the synthesis of fluorinated polyimides is not specifically documented in the provided search results.

Future Directions and Emerging Research Avenues for 3 Fluoro 4 Phenoxyaniline

Exploration of Unconventional Synthetic Pathways and Green Chemistry Principles

Key areas of exploration include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and reactivity under mild conditions, significantly reducing the environmental impact of chemical processes. tapi.com Research into transaminases or other enzymes could lead to greener methods for introducing the amine group or for stereoselective synthesis of chiral derivatives. researchgate.nettapi.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often allow for solvent-free conditions, contributing to a greener process. mdpi.com

One-Pot Reactions: Designing synthetic cascades where multiple reaction steps are performed in a single reactor without isolating intermediates can significantly reduce solvent use, purification steps, and waste generation. researchgate.net

A comparison of conventional versus potential green synthetic metrics highlights the advantages of these modern approaches.

| Metric | Conventional Synthesis | Green Chemistry Approach | Potential Advantage |

| Atom Economy | Moderate to High | Maximized | Less waste generation |

| E-Factor (Waste/Product Ratio) | Higher | Lower | Reduced environmental impact researchgate.net |

| Solvent/Catalyst | Often uses hazardous solvents and heavy metal catalysts | Use of benign solvents (water, ethanol), biocatalysts, or solvent-free conditions mdpi.com | Increased safety, reduced cost, easier workup |

| Energy Input | Often requires prolonged heating | Reduced reaction times via microwave or ultrasound mdpi.com | Lower energy consumption |

Application of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of 3-Fluoro-4-phenoxyaniline. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical transformations as they occur in the reaction vessel. This provides invaluable data that cannot be obtained from traditional offline analysis of the final product.

Future research could leverage techniques such as:

In-situ Raman Spectroscopy: This technique can track the structural evolution of reactants, intermediates, and products in real-time, helping to identify transient species and elucidate reaction pathways. researchgate.net

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: By monitoring changes in vibrational frequencies, FTIR can provide detailed information on the consumption of starting materials and the formation of products, aiding in kinetic analysis and process optimization.

In-situ X-ray Absorption Spectroscopy (XAS): When metal catalysts are employed, XAS can provide insights into the catalyst's electronic structure and coordination environment throughout the reaction, helping to understand its activation and deactivation mechanisms. researchgate.net

The application of these techniques would enable a more precise control over reaction parameters, leading to improved yields, higher purity, and a more robust and reproducible manufacturing process.

Integration of Artificial Intelligence and Machine Learning in Predictive Synthesis and SAR

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from the design of synthetic routes to the prediction of biological activity. nih.gov

Predictive Synthesis: Computer-Aided Synthesis Planning (CASP) tools that utilize ML algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways for this compound and its derivatives. nih.gov These tools can identify potential side products and suggest optimal reaction conditions, thereby accelerating the experimental workflow. nih.gov

Predictive Structure-Activity Relationship (SAR): For derivatives of this compound, ML can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com These models correlate structural features of molecules with their biological activities, enabling the in silico design of new compounds with enhanced potency and desired properties before they are synthesized. nih.govfrontiersin.org By using various molecular descriptors and ML algorithms, researchers can identify key structural motifs responsible for activity and prioritize the synthesis of the most promising candidates. frontiersin.orgic.ac.uk This approach significantly reduces the time and cost associated with traditional trial-and-error drug discovery. mdpi.com

| Machine Learning Application | Description | Potential Impact on this compound Research |

| Computer-Aided Synthesis Planning (CASP) | AI algorithms predict viable synthetic routes based on known chemical reactions. nih.gov | Faster development of efficient and novel synthesis pathways for derivatives. |

| Forward-Reaction Prediction | ML models predict the likely outcome and potential side products of a proposed reaction. nih.gov | Validation of proposed routes and minimization of failed experiments. |

| QSAR Modeling | Algorithms build mathematical models linking a compound's structure to its biological activity. nih.govmdpi.com | Rational design of new derivatives with improved therapeutic potential; prediction of activity before synthesis. |

| SAR Landscape Analysis | Cheminformatics tools visualize the relationship between structural similarity and activity, identifying "activity cliffs" where small structural changes lead to large activity changes. nih.gov | Deeper understanding of the SAR to guide lead optimization. |

Development of Sustainable and Resource-Efficient Production Methodologies

Translating laboratory-scale synthesis to industrial production requires a focus on sustainability and resource efficiency. Future research in this area will aim to develop large-scale production methods for this compound that are both economically viable and environmentally responsible. This involves a holistic assessment of the entire process, from raw materials to final product.

Key strategies include:

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters, improved safety, higher yields, and easier scalability. This often leads to a smaller manufacturing footprint and less waste.

Catalyst Recovery and Reuse: Developing methods for efficiently recovering and reusing catalysts, particularly those based on precious metals, is crucial for reducing costs and minimizing environmental contamination.

Waste Valorization: Investigating methods to convert byproducts and waste streams into valuable chemicals, rather than treating them as disposable waste, aligns with the principles of a circular economy.

Investigation of Multi-component Reactions and Combinatorial Chemistry Libraries

To efficiently explore the chemical space around the this compound scaffold, modern high-throughput synthesis and screening techniques are essential.

Multi-component Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. frontiersin.orgnih.gov These reactions are highly convergent and atom-economical, making them ideal for rapidly generating libraries of structurally complex molecules from simple building blocks. frontiersin.orgrsc.org Investigating MCRs where this compound serves as one of the key inputs could unlock rapid access to novel derivatives for biological screening.

Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of different building blocks to form a large array of final compounds. nih.gov By using this compound as a central scaffold, combinatorial libraries can be synthesized in either solution or solid phase. nih.gov This strategy allows for the creation of hundreds or thousands of related compounds, which can then be subjected to high-throughput screening to identify hits with desired biological or material properties.

The integration of these advanced synthetic and computational strategies will undoubtedly accelerate the discovery and development of new applications for this compound and its derivatives, paving the way for future innovations in science and technology.

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-4-phenoxyaniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves two key steps: (1) introducing the phenoxy group to a fluorinated aromatic precursor and (2) reducing a nitro intermediate to the amine. A plausible route includes:

- Nucleophilic aromatic substitution : React 3-fluoro-4-nitrochlorobenzene with phenol in the presence of a base (e.g., K₂CO₃) to form 3-fluoro-4-phenoxynitrobenzene.

- Catalytic reduction : Reduce the nitro group using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in ethanol to yield the final aniline derivative .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to avoid over-reduction.

- Use anhydrous conditions for the substitution step to minimize hydrolysis.

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to its toxicity and irritant properties:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to prevent inhalation (H332, H335) .

- Spill Management : Neutralize spills with a 1:1:1 mixture of sand, sodium bicarbonate, and vermiculite.

- Storage : Keep in a cool, dry place under inert gas (e.g., N₂) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the amine (-NH₂) presence via broad singlet (~5 ppm in DMSO-d₆) and assign aromatic protons using coupling constants (e.g., J₃-F ~12 Hz for ortho-fluorine effects) .

- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 203.216 (M⁺) and fragmentation patterns (e.g., loss of NH₂ group).

- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments of this compound across studies?

Methodological Answer: Discrepancies often arise from residual solvents or isomers. To address this:

- HPLC-PDA Analysis : Use a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 90:10) to separate impurities. Compare retention times with standards .

- Elemental Analysis : Verify %C, %H, %N against theoretical values (C: 70.92%, H: 4.96%, N: 6.89%) to confirm stoichiometry.

- X-ray Crystallography : Resolve structural ambiguities (e.g., positional isomerism of fluorine or phenoxy groups) .

Q. What strategies enhance the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine and phenoxy groups influence reactivity:

- Pre-activation : Protect the amine with a Boc group to prevent catalyst poisoning.

- Ligand Selection : Use Buchwald-Hartwig conditions (e.g., Pd(OAc)₂ with XPhos ligand) for C-N bond formation .

- Solvent Optimization : Employ toluene or dioxane at 80–100°C to improve coupling efficiency.

Q. How do computational methods aid in understanding the electronic structure of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the amine group’s HOMO likely directs reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide solubility experiments.

- SAR Studies : Corrogate substituent effects (e.g., fluorine vs. chlorine) on bioactivity using QSAR models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound?

Methodological Answer: Reported solubility variations may stem from polymorphic forms or solvent purity:

- Solvent Screening : Test solubility in DMSO, DMF, and THF using gravimetric analysis (e.g., saturate 1 mL solvent, filter, and weigh residue).

- Thermal Analysis : Perform DSC to identify polymorph transitions (e.g., endothermic peaks at 110–120°C) .

- Standardization : Use USP-grade solvents and report temperature/pH conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.